Cas no 84624-27-1 (Boc-Lys(Fmoc)-OH)

Boc-Lys(Fmoc)-OH structure
Boc-Lys(Fmoc)-OH structure
Product Name:Boc-Lys(Fmoc)-OH
Numero CAS:84624-27-1
MF:C26H32N2O6
MW:468.542087554932
MDL:MFCD00062032
CID:60736
PubChem ID:57647427
Update Time:2025-05-27

Boc-Lys(Fmoc)-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Boc-N'-Fmoc-L-Lysine
    • Boc-Lys(Fmoc)-OH
    • 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N-epsilon-FMOC-N-alpha-BOC-L-Lysine
    • (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-L-Lys(Fmoc)-OH
    • Boc-Lys(Fmoc)
    • N-EPSILON-FMOC-N-ALPHA-T-BOC-L-LYSINE
    • N2-Boc-N6-Fmoc-L-lysine
    • N-Boc-N -Fmoc-L-Lysine
    • (2S)-2-(tert-Butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • BocLys(Fmoc)
    • PubChem14939
    • N
    • A-Boc-N
    • A-Fmoc-L-lysine
    • JYEVQYFWINBXJU-QFIPXVFZSA-N
    • N-a-Boc-N-Epsilon-Fmoc-L-lysine
    • STL557497
    • BBL103687
    • N-epsilon-FMOC-N
    • N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
    • (S)-2-[(tert-Butoxycarbonyl)amino]-6-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
    • (S)-6-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-(tert-butoxycarbonylamino)hexanoic acid
    • 20: PN: US20040019000 PAGE: 23 claimed protein
    • 21: PN: US20040019000 PAGE: 23 claimed protein
    • N-α-tert-Butoxycarbonyl-N-ε-fluorenylmethoxycarbonyl-L-lysine
    • NSC 342209
    • Nalpha-Boc-Nepsilon-Fmoc-L-lysine
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • 84624-27-1
    • CS-W005144
    • MFCD00062032
    • SCHEMBL999302
    • AKOS015922788
    • 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-Lys(Fmoc)-OH, >=99.0% (sum of enantiomers, TLC)
    • (S)-2-tert-butoxycarbonylamino-6-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
    • DTXSID40450686
    • (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N~2~-(tert-butoxycarbonyl)-N~6~-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • Q-101708
    • J-300173
    • DB-030150
    • EN300-650206
    • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
    • N-alpha-t-Butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine
    • Nalpha-tert-butoxycarbonyl-Nepsilon-(9-fluorenylmethoxycarbonyl)-L-lysine
    • F11058
    • HY-W005144
    • DS-15354
    • MDL: MFCD00062032
    • Inchi: 1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
    • Chiave InChI: JYEVQYFWINBXJU-QFIPXVFZSA-N
    • Sorrisi: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 468.22600
  • Massa monoisotopica: 468.226037
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 12
  • Complessità: 684
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 114
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 4.5

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.2100
  • Punto di fusione: 93-98℃
  • Punto di ebollizione: 685.7℃ at 760 mmHg
  • Punto di infiammabilità: 368.5±31.5 °C
  • Indice di rifrazione: 1.566
  • Coefficiente di ripartizione dell'acqua: Soluble in dimethylformamide. Insoluble in water.
  • PSA: 113.96000
  • LogP: 5.45510
  • Rotazione specifica: 3.3 º (c=1% in ethyl acetate)
  • Attività ottica: [α]20/D +3.3±0.5°, c = 1% in ethyl acetate
  • Solubilità: Non determinato

Boc-Lys(Fmoc)-OH Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-500g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
500g
¥3498.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-100g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
100g
¥800.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-1g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-25g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
25g
¥250.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-10g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
10g
¥125.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B116714-5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
5g
¥71.90 2023-09-04
Chemenu
CM119518-100g
N2-Boc-N6-Fmoc-L-lysine
84624-27-1 98%
100g
$276 2021-06-09
Fluorochem
M03299-1g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
1g
£23.00 2022-02-28
Fluorochem
M03299-5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
5g
£38.00 2022-02-28
Fluorochem
M03299-25g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
25g
£126.00 2022-02-28

Boc-Lys(Fmoc)-OH Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetone
Riferimento
Bifacial PNAs Destabilize MALAT1 by 3' A-Tail Displacement from the U-Rich Internal Loop
Miao, Shiqin; Bhunia, Debmalya; Devari, Shekaraiah; Liang, Yufeng; Munyaradzi, Oliver; et al, ACS Chemical Biology, 2021, 16(8), 1600-1609

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ,  Water ;  rt → 0 °C
1.2 0 °C; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Application of thiazolidinethione (TTT) in the reaction of selective side chain protection of lysine
Gao, Xing-Ming; Ye, Yun-Hua, Huaxue Xuebao, 2007, 65(16), 1654-1656

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Water
Riferimento
Convenient syntheses of fluorenylmethyl-based side chain derivatives of glutamic and aspartic acids, lysine, and cysteine
Albericio, F.; Nicolas, E.; Rizo, J.; Ruiz-Gayo, M.; Pedroso, E.; et al, Synthesis, 1990, (2), 119-22

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
Riferimento
Chemical Probes Reveal Sirt2's New Function as a Robust "Eraser" of Lysine Lipoylation
Xie, Yusheng ; Chen, Lanfang; Wang, Rui; Wang, Jigang ; Li, Jingyu; et al, Journal of the American Chemical Society, 2019, 141(46), 18428-18436

Metodo di produzione 5

Condizioni di reazione
Riferimento
A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of α-amino protecting groups
Kiso, Yoshiaki; Kimura, Tooru; Fujiwara, Yoichi; Shimokura, Masanori; Nishitani, Akiko, Chemical & Pharmaceutical Bulletin, 1988, 36(12), 5024-7

Boc-Lys(Fmoc)-OH Raw materials

Boc-Lys(Fmoc)-OH Preparation Products

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd